molecular formula C17H21N3O3S B15140364 4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide

4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide

Cat. No.: B15140364
M. Wt: 347.4 g/mol
InChI Key: SRRMPHRICLNCLF-UHFFFAOYSA-N
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Description

4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrase. The structure of this compound includes a benzenesulfonamide moiety linked to a hydroxyethylimino and phenylpropyl group, which contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Hydroxyethylimino Intermediate: This step involves the reaction of 2-hydroxyethylamine with an appropriate aldehyde or ketone to form the hydroxyethylimino group.

    Coupling with Phenylpropylamine: The hydroxyethylimino intermediate is then reacted with phenylpropylamine under controlled conditions to form the desired intermediate.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imino group can be reduced to form secondary amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied as a potential inhibitor of carbonic anhydrase, which is relevant in the treatment of glaucoma, epilepsy, and certain cancers.

    Biological Research: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by blocking the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various therapeutic effects, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzenesulfonamide: A simpler sulfonamide with similar enzyme inhibitory properties.

    N-(2-hydroxyethyl)benzenesulfonamide: Contains a hydroxyethyl group but lacks the phenylpropyl moiety.

    N-phenylbenzenesulfonamide: Contains a phenyl group but lacks the hydroxyethylimino group.

Uniqueness

4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide is unique due to its combination of hydroxyethylimino and phenylpropyl groups, which confer specific chemical and biological properties not found in simpler sulfonamides. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

4-[[3-(2-hydroxyethylimino)-3-phenylpropyl]amino]benzenesulfonamide

InChI

InChI=1S/C17H21N3O3S/c18-24(22,23)16-8-6-15(7-9-16)19-11-10-17(20-12-13-21)14-4-2-1-3-5-14/h1-9,19,21H,10-13H2,(H2,18,22,23)

InChI Key

SRRMPHRICLNCLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCCO)CCNC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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